REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[C:9](O)(=O)[CH2:10]C.S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[OH-].[NH4+]>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[CH2:9][CH3:10] |f:3.4.5,6.7,9.10|
|
Name
|
|
Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
8.39 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.41 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
11.54 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ammonium persulfate
|
Quantity
|
51.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated to 75° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (3×)
|
Type
|
WASH
|
Details
|
the extracts washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1CC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |